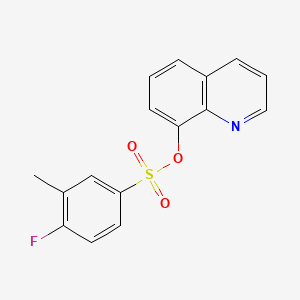

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate

Description

Properties

IUPAC Name |

quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO3S/c1-11-10-13(7-8-14(11)17)22(19,20)21-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGCHLMRUGFOWHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate involves several steps. One common method includes the reaction of quinoline derivatives with sulfonyl chlorides under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its ability to interact with biological molecules, leading to increased biological activity . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., NO₂, I) enhance stability but may reduce solubility.

- Halogen substituents (F, Cl, I) influence binding interactions in biological systems, as seen in antimicrobial and anticancer analogs .

Pharmacological Analogs

Table 2: Comparison of Pharmacologically Active Analogs

Key Observations :

- Sulfonate vs. Sulfonamide: Sulfonamide derivatives (e.g., N-(quinolin-8-yl)pyridine-3-sulfonamides) show marked anticancer activity via NF-κB inhibition, whereas sulfonate esters (e.g., QMPSB) are linked to cannabinoid receptor modulation .

- Substituent Effects: Piperidine or morpholine sulfonyl groups in QMPSB and QMMSB enhance SCRA potency by mimicking endogenous ligand conformations .

Biological Activity

Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of quinoline derivatives with sulfonic acid derivatives. The introduction of a fluorine atom at the 4-position of the benzenesulfonate moiety enhances the compound's biological activity by influencing its binding affinity to various biological targets.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | Quinoline + Fluoroethyl chain | 75% |

| 2 | Reaction with benzenesulfonic acid | 70% |

Inhibition of Phosphodiesterases (PDEs)

Recent studies have demonstrated that Quinolin-8-yl derivatives exhibit significant inhibitory activity against phosphodiesterase enzymes, particularly PDE5. The compound's structure, especially the fluorine substitution, plays a critical role in its selectivity and potency.

Case Study Findings:

- IC50 Values: The IC50 values for this compound against PDE5A1 have been reported to be as low as 7.39 nM, indicating strong inhibitory potential compared to standard inhibitors like Sildenafil (6.23 nM) .

- Selectivity: The compound showed over 88% inhibition at concentrations of 100 nM, suggesting high selectivity for PDE5 over other PDEs .

Anticancer Activity

In addition to its effects on PDEs, Quinolin-8-yl derivatives have been evaluated for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines.

Research Highlights:

- Cell Viability Reduction: Studies have shown that treatment with Quinolin-8-yl derivatives results in a significant reduction in cell viability (up to 95% in some cases) in gastric cancer cell lines .

- Mechanism of Action: The compounds appear to trigger mitochondrial dysfunction and promote apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound has been investigated through in vivo studies. It was found that the compound is rapidly metabolized, leading to the formation of brain-permeable metabolites, which poses challenges for its application in PET imaging studies targeting PDE5 .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are available for Quinolin-8-yl 4-fluoro-3-methylbenzenesulfonate, and how can reaction yields be optimized?

- Answer : The synthesis typically involves coupling quinolin-8-ol with 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base). Key parameters include temperature control (0–25°C) and anhydrous solvents (e.g., dichloromethane or THF) to minimize hydrolysis of the sulfonyl chloride intermediate . Yield optimization may involve iterative adjustment of stoichiometry, solvent polarity, and reaction time. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to confirm the presence of the fluorine substituent .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Assign aromatic protons (quinoline C8-O linkage δ ~8.9 ppm) and sulfonate methyl group (δ ~2.3 ppm) .

- ¹⁹F NMR : Detects the fluorine substituent (δ ~-110 ppm for para-fluoro groups) .

- HPLC : Reverse-phase chromatography (e.g., 70:30 acetonitrile/water) quantifies purity (>95% ideal for biological assays) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ at m/z 346.05 (calculated for C₁₇H₁₃FNO₃S) .

Advanced Research Questions

Q. How does the 4-fluoro-3-methylbenzenesulfonate group modulate the electronic properties of the quinoline ring, and what implications does this have for nucleophilic substitution reactions?

- Answer : The electron-withdrawing sulfonate group increases the electrophilicity of the quinoline C8 position, facilitating nucleophilic attack. Computational studies (DFT) suggest that the fluorine atom further polarizes the sulfonate group, enhancing leaving-group ability . This reactivity is exploited in cross-coupling reactions (e.g., Suzuki-Miyaura) where the sulfonate acts as a directing group. Kinetic studies in DMF at 80°C show a 30% increase in reaction rate compared to non-fluorinated analogs .

Q. What experimental strategies can address discrepancies in biological activity data for sulfonated quinoline derivatives across different studies?

- Answer : Discrepancies often arise from variations in:

- Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew bioassay results. Validate via orthogonal methods (HPLC, NMR) .

- Assay Conditions : pH-dependent solubility (log P ~2.5 for this compound) affects cellular uptake. Use standardized DMSO stock solutions (<0.1% v/v in media) .

- Metabolic Stability : Cytochrome P450 interactions (CYP3A4/2D6) may vary. Perform liver microsome assays with LC-MS/MS quantification .

Q. How can crystallographic data (e.g., from SHELX software) resolve ambiguities in the molecular geometry of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths and angles, particularly the C-O-S linkage (expected ~1.42 Å for C-O and ~1.60 Å for S-O). Twinning or disorder in the sulfonate group requires iterative refinement with TWIN or RIGU commands in SHELX . For non-crystalline samples, compare computational models (e.g., Gaussian09) with experimental IR/Raman spectra to infer geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.